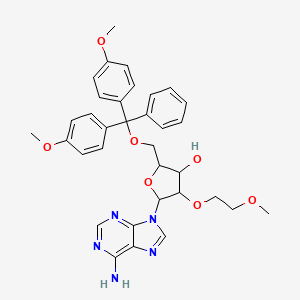![molecular formula C23H29ClFN3O5 B12097675 4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxido-4-piperidinyl]-2-methoxybenzamide CAS No. 104860-75-5](/img/structure/B12097675.png)
4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxido-4-piperidinyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cisapride N-Oxide is a derivative of cisapride, a gastroprokinetic agent that increases motility in the upper gastrointestinal tract. Cisapride acts as a serotonin 5-HT4 receptor agonist, indirectly stimulating the release of acetylcholine in the enteric nervous system . Cisapride N-Oxide is a metabolite of cisapride, produced through biotransformation by human cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides, including Cisapride N-Oxide, typically involves the oxidation of tertiary amines. Common reagents for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid . The reaction conditions are generally mild, and the choice of reagent depends on the specific substrate and desired yield.
Industrial Production Methods
Industrial production of Cisapride N-Oxide would likely follow similar oxidation processes, utilizing efficient and scalable methods such as continuous flow reactors with titanium silicalite (TS-1) and hydrogen peroxide in methanol . These methods offer advantages in terms of safety, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cisapride N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, hydrogen peroxide, and sodium perborate are common oxidizing agents
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can produce more highly oxidized derivatives, while reduction can yield the parent amine.
Scientific Research Applications
Cisapride N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of tertiary amines.
Biology: Investigated for its interactions with cytochrome P450 enzymes and its role in metabolic pathways.
Industry: Utilized in the development of new prokinetic agents and as a reference compound in analytical chemistry.
Mechanism of Action
Cisapride N-Oxide exerts its effects through the stimulation of serotonin 5-HT4 receptors, similar to cisapride . This stimulation increases the release of acetylcholine in the enteric nervous system, enhancing gastrointestinal motility . The molecular targets include the serotonin receptors and the pathways involved in acetylcholine release.
Comparison with Similar Compounds
Similar Compounds
Cisapride: The parent compound, also a serotonin 5-HT4 receptor agonist.
Metoclopramide: Another prokinetic agent, but with central antidopaminergic effects.
Domperidone: A prokinetic agent with peripheral antidopaminergic effects.
Uniqueness
Cisapride N-Oxide is unique due to its specific metabolic pathway and its role as a metabolite of cisapride. It provides insights into the biotransformation processes and the pharmacokinetic properties of prokinetic agents .
Properties
CAS No. |
104860-75-5 |
|---|---|
Molecular Formula |
C23H29ClFN3O5 |
Molecular Weight |
481.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29) |
InChI Key |
CUZUZCKCMMWXEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)

![5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane]](/img/structure/B12097602.png)


![(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol](/img/structure/B12097635.png)



![2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B12097656.png)


![cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]](/img/structure/B12097678.png)

